6-Bromo-3-methyl-1,2-benzothiazole
Description
Significance of the Benzothiazole (B30560) Heterocyclic System in Organic Synthesis and Medicinal Chemistry Research
The benzothiazole nucleus is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a thiazole (B1198619) ring. chemicalbook.comepo.org This structural arrangement imparts a unique combination of aromaticity, rigidity, and electronic properties, making it a highly sought-after scaffold in various areas of chemical research. thieme-connect.de In organic synthesis, benzothiazole derivatives serve as versatile intermediates for the construction of more complex molecular architectures. sciencescholar.us
In the realm of medicinal chemistry, the benzothiazole scaffold is of paramount importance, being an integral component of numerous biologically active compounds. chembeez.comarctomsci.commedwinpublishers.comnamiki-s.co.jpnavimro.com The diverse pharmacological activities associated with benzothiazole derivatives are extensive and include anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, antiviral, antioxidant, and antitubercular properties. chembeez.comarctomsci.commedwinpublishers.comnavimro.comworktribe.com The ability of the benzothiazole ring system to interact with various biological targets has spurred continuous interest in the synthesis and evaluation of new analogues. namiki-s.co.jp
Overview of Halogenated Benzothiazole Derivatives and Their Research Trajectories
The introduction of halogen atoms into the benzothiazole framework is a common and effective strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.
Research has shown that the position and nature of the halogen substituent can have a profound impact on the biological activity profile of benzothiazole derivatives. For instance, the presence of a bromine atom, as in the case of 6-Bromo-3-methyl-1,2-benzothiazole, can enhance the potency of the molecule. Studies on related structures, such as 6-bromo-2-methylsulfanyl-1,3-benzothiazole, have been conducted to understand the structural and electronic effects of bromination. nih.gov Furthermore, the synthesis of various halogen-substituted benzothiazoles is an active area of investigation, with a focus on developing efficient and selective halogenation methods.
Positioning of this compound within Current Academic Investigations
This compound, identified by the CAS number 1517038-47-9, is a specific isomer within the vast family of halogenated benzothiazoles. chembeez.comarctomsci.comambeed.com While the more common 1,3-benzothiazole isomer has been extensively studied, research specifically dedicated to the 1,2-benzothiazole series, and in particular to this compound, is more limited.
Despite the relative scarcity of dedicated studies, the compound holds potential as a valuable building block in synthetic and medicinal chemistry. Its structural features—a bromine atom at the 6-position and a methyl group at the 3-position of the 1,2-benzothiazole core—suggest that it could be a precursor for a variety of novel derivatives with interesting biological activities. A doctoral thesis exploring the electrophilic substitution reactions of the related isomer, 5-Bromo-3-methyl-1,2-benzisothiazole, provides some insight into the potential reactivity of this class of compounds. worktribe.com The investigation of this compound and its derivatives represents an emerging area of research with the potential for new discoveries in drug development and materials science.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-3-methyl-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYLYYLLEGTSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517038-47-9 | |
| Record name | 6-bromo-3-methyl-1,2-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Bromo 3 Methyl 1,2 Benzothiazole and Its Analogues
Direct Synthetic Routes to 6-Bromo-3-methyl-1,2-benzothiazole
The direct synthesis of this compound can be achieved through several strategic approaches, primarily involving the regioselective introduction of a bromine atom onto a pre-formed 3-methyl-1,2-benzothiazole core or the construction of the benzothiazole (B30560) ring from appropriately substituted precursors.
Regioselective Bromination of Substituted Benzothiazoles
One of the most straightforward methods for the synthesis of this compound is the direct bromination of 3-methyl-1,2-benzothiazole. The success of this approach hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution reaction. The benzothiazole ring system is an electron-rich aromatic scaffold, and the position of bromination is directed by the activating and directing effects of the fused benzene (B151609) ring and the thiazole (B1198619) moiety, as well as any existing substituents.
In a typical procedure, the bromination of a 4-substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine in acetic acid is a classic method for preparing 6-substituted 2-aminobenzothiazoles nih.gov. This suggests that the 6-position of the benzothiazole nucleus is susceptible to electrophilic attack. For the synthesis of this compound, a similar strategy can be envisioned starting from 3-methyl-1,2-benzothiazole. The reaction would likely involve the use of a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, including temperature and the choice of catalyst (e.g., a Lewis acid), would be crucial in achieving high regioselectivity for the desired 6-bromo isomer.
| Starting Material | Brominating Agent | Solvent | Product | Reference |
| 4-Substituted Anilines | Potassium Thiocyanate/Bromine | Acetic Acid | 6-Substituted 2-Aminobenzothiazoles | nih.gov |
Cyclization Reactions for Benzothiazole Ring Formation
An alternative and often more controlled approach to this compound involves the construction of the benzothiazole ring from precursors that already contain the required bromine and methyl substituents in the correct positions. A common strategy for benzothiazole synthesis is the condensation of a 2-aminothiophenol (B119425) derivative with a suitable electrophile.
For the target molecule, this would necessitate the use of a 4-bromo-2-aminothiophenol derivative. The subsequent cyclization with a reagent that provides the 3-methyl group would complete the synthesis. For instance, condensation with acetic anhydride (B1165640) or acetyl chloride could potentially lead to the formation of the 2-acetylamino intermediate, which upon further transformation could yield the 3-methylbenzothiazole ring.
Another well-established method is the Jacobsen cyclization, which involves the radical cyclization of a thiobenzanilide. This method is highly effective for the synthesis of 6-substituted benzothiazoles. The synthesis of 2-amino-6-substituted benzothiazoles can also be achieved by the cyclization of p-substituted anilines with potassium thiocyanate in the presence of bromine rjpbcs.com. This reaction proceeds through the formation of a thiourea (B124793) intermediate followed by oxidative cyclization.
| Precursors | Reagents | Product | Reference |
| 4-Substituted Anilines | Ammonium (B1175870) Thiocyanate/Bromine | 6-Substituted 2-Aminobenzothiazoles | rjpbcs.com |
| 2-Aminothiophenols | Aldehydes/Acids | 2-Substituted Benzothiazoles | indexcopernicus.com |
Precursor Synthesis and Intermediate Derivatization Strategies
Another important precursor is 6-bromo-2-benzothiazolone, which can be prepared and subsequently derivatized. For example, 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones have been synthesized by the reaction of 6-bromo-2-benzothiazolone with alkylesters of halogenoacetic acids mdpi.com. This demonstrates the feasibility of functionalizing the nitrogen atom of the benzothiazole ring system, which can be a strategic step towards the introduction of the 3-methyl group.
Advanced Synthetic Approaches for this compound Derivatives
The bromine atom at the 6-position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 6-bromo substituent on the benzothiazole ring is an ideal substrate for such transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is one of the most widely used cross-coupling methods. This compound can be coupled with various aryl- or vinylboronic acids or their esters to introduce new carbon-based substituents at the 6-position. For instance, the Suzuki coupling of 2-(4-bromophenyl)benzothiazole (B34361) with arylboronic acids has been successfully employed to synthesize a variety of 2,6-disubstituted benzothiazole derivatives hpu2.edu.vn. Similarly, 6-bromo-2-aminobenzothiazole has been shown to undergo smooth Suzuki coupling with aryl boronic acids and esters researchgate.net.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene wikipedia.org. This reaction can be used to introduce alkenyl groups at the 6-position of the benzothiazole core. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and stereoselectivity organic-chemistry.org.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. The Sonogashira coupling of this compound with various alkynes would provide access to 6-alkynylbenzothiazole derivatives, which are valuable intermediates for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the formation of carbon-nitrogen bonds from aryl halides and amines wikipedia.orgorganic-chemistry.org. This compound can be coupled with a variety of primary and secondary amines to introduce amino substituents at the 6-position, leading to the synthesis of novel aminobenzothiazole derivatives.
| Reaction | Coupling Partners | Catalyst System | Product Type |
| Suzuki-Miyaura | 6-Bromobenzothiazole (B1273717) derivative + Aryl/Vinylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/Vinylbenzothiazole |
| Heck | 6-Bromobenzothiazole derivative + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 6-Alkenylbenzothiazole |
| Sonogashira | 6-Bromobenzothiazole derivative + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynylbenzothiazole |
| Buchwald-Hartwig | 6-Bromobenzothiazole derivative + Amine | Pd catalyst, Ligand, Base | 6-Aminobenzothiazole |
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials, offer an efficient and atom-economical approach to the synthesis of complex molecules. Several MCRs have been developed for the synthesis of substituted benzothiazoles.
For example, a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur has been developed for the synthesis of 2-substituted benzothiazoles under catalyst- and additive-free conditions nih.gov. Another approach involves a three-component reaction of nitroarenes, alcohols, and sulfur powder to provide 2-substituted benzothiazoles organic-chemistry.org. While these methods may not directly yield this compound, they highlight the potential of MCRs to generate a library of structurally diverse benzothiazole analogues by varying the starting components. By employing a 4-bromoaniline (B143363) derivative as one of the starting materials, it is conceivable that MCR strategies could be adapted for the synthesis of 6-bromobenzothiazole derivatives.
Green Chemistry Principles in Benzothiazole Synthesis (e.g., Microwave-Assisted Methods)
The synthesis of benzothiazole derivatives, including structures like this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netsemanticscholar.org A prominent green technique in this field is microwave-assisted synthesis, which has demonstrated significant advantages over conventional heating methods. scielo.br
Microwave irradiation offers a rapid and efficient method for synthesizing benzothiazoles, often leading to dramatically reduced reaction times and higher product yields. scielo.brnih.gov For instance, the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids, a common route to 2-substituted benzothiazoles, can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating. scielo.brnih.gov This acceleration is attributed to the direct and efficient heating of the reaction mixture by microwaves.
The use of environmentally benign solvents, or even solvent-free conditions, is another cornerstone of green benzothiazole synthesis. nih.gov Glycerol, a non-toxic and biodegradable solvent, has been successfully used in the microwave-assisted synthesis of benzothiazole derivatives. researchgate.netresearchgate.net In some protocols, the reaction proceeds efficiently without any catalyst, further enhancing the green credentials of the methodology from both economic and environmental standpoints. researchgate.netresearchgate.net Other approaches have utilized waste curd water as a catalytic solvent, showcasing a "waste-to-wealth" paradigm in chemical synthesis. tandfonline.com
The benefits of microwave-assisted green synthesis over conventional methods are summarized in the table below.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | scielo.brnih.gov |
| Yield | Moderate to Good | Good to Excellent (often higher) | scielo.br |
| Energy Consumption | High | Low | scielo.br |
| Solvent Use | Often requires organic solvents | Can use green solvents (e.g., glycerol, water) or be solvent-free | nih.govresearchgate.nettandfonline.com |
| By-products | Can lead to side reactions and by-products | Often results in cleaner reactions and purer products | scielo.br |
Design and Synthesis of Structurally Related Benzothiazole Analogues
The core structure of this compound serves as a template for designing and synthesizing a wide array of structurally related analogues. Modifications are typically made by introducing or altering substituents on the benzene ring (peripheral substituents) or by fusing additional heterocyclic rings to the benzothiazole framework to create expanded systems.
The functionalization of the benzothiazole core is a key strategy for creating diverse analogues. nih.gov The nature and position of substituents strongly influence the molecule's properties. nih.gov
Halogenation: The introduction of a bromine atom at the C-6 position, as seen in the target compound, is a common modification. Bromination can be achieved using various reagents. For example, the synthesis of 2,6-dibromo benzothiazole has been accomplished by reacting benzothiazole with N-bromosuccinimide in the presence of titanium dioxide. google.com
Alkylation and Acylation: The methyl group at the C-3 position is another key feature. The nitrogen and carbon atoms of the benzothiazole ring system can be targeted for alkylation and acylation to introduce a variety of functional groups. nih.gov For instance, 2-aminobenzothiazoles can undergo reactions at the exocyclic or endocyclic nitrogen atoms, leading to N-functionalized derivatives. semanticscholar.orgnih.gov
Multi-component Reactions: Modern synthetic strategies often employ multi-component reactions to build substituted benzothiazoles in a single step. A three-component reaction of nitroarenes, alcohols, and sulfur powder can yield 2-substituted benzothiazoles with good functional group tolerance. organic-chemistry.org Similarly, reacting aromatic amines, benzaldehydes, and ammonium thiocyanate (as a sulfur source) mediated by iodine provides an efficient route to 2-arylbenzothiazoles. organic-chemistry.org These methods allow for the direct incorporation of various peripheral substituents.
The table below illustrates different substituents and their typical positions on the benzothiazole ring.
| Substituent Type | Example Group | Common Position(s) | Synthetic Approach |
|---|---|---|---|
| Halogen | -Br, -Cl | 2, 4, 5, 6, 7 | Electrophilic Halogenation |
| Alkyl | -CH₃ | 2, 3 (on N) | Alkylation, Cyclization with alkyl precursors |
| Aryl | -C₆H₅ | 2 | Condensation with aromatic aldehydes/acids |
| Amino | -NH₂ | 2, 6 | Cyclization of substituted anilines |
| Nitro | -NO₂ | 6 | Nitration of benzothiazole core |
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex, polycyclic systems derived from the benzothiazole scaffold. These expanded ring systems often exhibit unique chemical and biological properties.
One common approach involves using the reactive sites on the benzothiazole core to initiate cyclization. For example, the amidine moiety in 2-aminobenzothiazoles can react with bifunctional electrophiles to form fused heterocyclic systems. nih.gov A copper-catalyzed oxidative cyclization of 2-aminobenzothiazole (B30445) with 2-phenoxyacetophenones results in the formation of 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles, where an imidazole (B134444) ring is fused to the benzothiazole system. nih.gov
Another strategy is the dearomative [3+2] annulation, where a three-atom component reacts with a two-atom component on the heterocyclic ring to build a new five-membered ring. rsc.org While this has been more extensively studied with other heterocycles like indoles, it represents a potential route for creating novel polycyclic benzothiazole structures. rsc.org
Researchers have also developed synthetic routes to pyrrolo[2,1-b] nih.govmdpi.combenzothiazoles, an important class of fused nitrogen- and sulfur-containing heterocycles. researchgate.net These methods can involve complex transformations such as the ring contraction of larger heterocyclic precursors to form the desired fused pyrrole-benzothiazole system. researchgate.net
The development of stereoselective methods to synthesize chiral benzothiazole derivatives is an area of growing interest, as the specific three-dimensional arrangement of atoms (stereochemistry) can be critical for a molecule's biological activity. Chiral benzothiazoles, where the molecule is non-superimposable on its mirror image, are valuable targets in medicinal chemistry.
Synthesizing these molecules often involves either using a chiral starting material or employing a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction. One approach involves preparing a valuable chiral intermediate that can then be used to synthesize a range of derivatives. For example, a chiral 8-amino-2,1-benzothiazine derivative has been prepared from (S)-S-methyl-S-phenylsulfoximine, serving as a key building block for further synthesis. monash.edu While this example is for a benzothiazine (a six-membered sulfur-nitrogen ring), the principles of using chiral precursors are directly applicable to the synthesis of chiral benzothiazoles.
The design of chiral ligands and catalysts that can effectively induce asymmetry in reactions forming benzothiazole derivatives is a key focus of ongoing research. The goal is to develop methods that provide high yields and high enantiomeric excess (a measure of stereochemical purity) for the desired chiral product.
Following a comprehensive search for scholarly articles and spectroscopic data, it has been determined that detailed, publicly available research findings specifically for the compound “this compound” are insufficient to construct the detailed article as outlined in the user's instructions.
The search yielded information on related but structurally distinct compounds, such as derivatives of the isomeric 1,3-benzothiazole, or more complex molecules containing a bromo-benzothiazole moiety. However, no specific ¹H NMR, ¹³C NMR, two-dimensional NMR, mass spectrometry, or infrared spectroscopy data for this compound could be located.
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Advanced Spectroscopic and Structural Characterization in Research Contexts
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
Comprehensive searches for single-crystal X-ray diffraction data specifically for the compound 6-Bromo-3-methyl-1,2-benzothiazole did not yield any publicly available crystallographic studies. While the Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures, a specific entry for this compound could not be located through the performed searches.
In the absence of direct experimental data for this compound, it is not possible to provide a detailed analysis of its solid-state molecular geometry, conformation, or the specific crystallographic parameters such as unit cell dimensions, space group, and key bond lengths and angles.
For illustrative purposes and to provide context on the type of data that would be obtained from such an analysis, crystallographic information for structurally related but distinct benzothiazole (B30560) derivatives is available. For instance, studies on compounds like 6-Bromo-2-methylsulfanyl-1,3-benzothiazole and 6-Bromo-1,3-benzothiazol-2-amine have been published. These studies reveal detailed three-dimensional structures, molecular packing in the crystal lattice, and intramolecular and intermolecular interactions. However, it is crucial to note that the substitution pattern and the isomeric form of the benzothiazole ring system significantly influence the crystal packing and molecular conformation. Therefore, data from these related compounds cannot be extrapolated to accurately describe this compound.
A definitive analysis of the solid-state structure of this compound would require the synthesis of a single crystal of the compound and subsequent analysis using a single-crystal X-ray diffractometer. Such an experiment would provide the precise atomic coordinates, from which the molecular geometry, conformational details, and intermolecular interactions could be determined.
Below is a template for the kind of data that would be generated from a successful single-crystal X-ray diffraction study.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Illustrative) |
| Empirical formula | C₈H₆BrNS |
| Formula weight | 228.11 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXXX(X) Å α = 90° |
| b = Y.YYYY(Y) Å β = XX.XX(X)° | |
| c = Z.ZZZZ(Z) Å γ = 90° | |
| Volume | VVV.V(V) ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | X.XX x Y.YY x Z.ZZ mm |
| Theta range for data collection | X.XX to XX.XX° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | XXXXX |
| Independent reflections | YYYY [R(int) = 0.XXXX] |
| Completeness to theta = XX.XX° | 99.X % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | YYYY / 0 / ZZZ |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.YYYY |
| R indices (all data) | R1 = 0.XXXX, wR2 = 0.YYYY |
| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |
Computational and Theoretical Chemistry Investigations of 6 Bromo 3 Methyl 1,2 Benzothiazole
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are used to investigate the electronic properties of a molecule, which are fundamental to understanding its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) is a robust computational method for determining the electronic ground state of a molecule. For 6-bromo-3-methyl-1,2-benzothiazole, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry. bohrium.combohrium.comresearchgate.net This process yields key structural parameters.
Although specific data for the target molecule is unavailable, calculations on analogous benzothiazoles provide expected values for bond lengths and angles, which are crucial for confirming the most stable three-dimensional structure. nih.govmgesjournals.com
Table 1: Representative Ground State Properties Calculated for Benzothiazole (B30560) Derivatives (Illustrative) Note: This table is illustrative and does not represent actual data for this compound.
| Parameter | Typical Calculated Value Range | Method/Basis Set |
|---|---|---|
| Dipole Moment (Debye) | 2.0 - 4.0 | B3LYP/6-311++G(d,p) |
| Total Energy (Hartree) | Varies based on structure | B3LYP/6-311++G(d,p) |
| C-S Bond Length (Å) | 1.75 - 1.78 | B3LYP/6-311++G(d,p) |
| C-N Bond Length (Å) | 1.37 - 1.40 | B3LYP/6-311++G(d,p) |
| N-S Bond Length (Å) | 1.65 - 1.68 | B3LYP/6-311++G(d,p) |
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mgesjournals.comresearchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For benzothiazole derivatives, the HOMO is often located over the fused benzene (B151609) ring and the heteroatoms, while the LUMO distribution varies depending on the substituents. researchgate.netresearchgate.net The bromine atom at position 6, being an electron-withdrawing group, would be expected to influence the energies of these orbitals.
Table 2: Representative FMO Data for Benzothiazole Derivatives (Illustrative) Note: This table is illustrative and does not represent actual data for this compound.
| Parameter | Typical Calculated Value (eV) | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.0 to -5.0 | B3LYP/6-311G(d,p) |
| LUMO Energy | -2.5 to -1.5 | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | B3LYP/6-311G(d,p) |
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de On an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net For a relatively rigid molecule like this compound, MD simulations would be particularly useful for analyzing its interactions with solvent molecules or within a biological environment, such as a protein binding pocket. These simulations can reveal stable conformations and the nature of intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern its behavior in a dynamic system. researchgate.net
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is widely used in drug discovery to screen for potential therapeutic agents. nih.govresearchgate.net
In a typical molecular docking study, this compound would be docked into the active site of a known biological target. Benzothiazole derivatives have been studied as inhibitors for various enzymes, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclooxygenase-2 (COX-2). nih.govrsc.org The docking analysis would predict the binding affinity (scoring function) and the specific interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. This information is critical for identifying it as a potential inhibitor and for guiding further structural modifications to improve its potency.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-bromo-2-methylsulfanyl-1,3-benzothiazole |
| 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones |
| Epidermal Growth Factor Receptor (EGFR) |
| Cyclooxygenase-2 (COX-2) |
Scoring Functions for Ligand Binding Affinity Prediction
In the realm of drug discovery, scoring functions are computational methods used to estimate the binding affinity between a ligand, such as this compound, and a protein target. These functions are crucial components of molecular docking simulations, which predict the preferred orientation and interaction strength of a molecule when bound to a receptor's active site. nih.govwjarr.com
The binding affinity is typically expressed as the free energy of binding (ΔG). nih.gov Scoring functions calculate this value by summing up various energy terms that describe the intermolecular interactions. These often include:
Van der Waals interactions: Representing the lipophilic and steric compatibility between the ligand and the protein.
Electrostatic interactions: Accounting for the forces between charged or polar groups.
Hydrogen bonds: A critical component for specificity and affinity. nih.gov
Desolvation penalties: Estimating the energy cost of removing water molecules from the surfaces of the ligand and protein upon binding.
Entropy penalties: Accounting for the loss of conformational freedom when the ligand binds to the receptor. acs.org
For this compound, a scoring function would evaluate how its structural features—the brominated benzene ring, the methyl group, and the thiazole (B1198619) moiety—contribute to these interactions within a specific protein pocket. For instance, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand binding. The aromatic rings can form π-π stacking or hydrophobic interactions.
Different scoring functions, such as those used in software like AutoDock or Molegro Virtual Docker, may yield different affinity predictions. nih.govwjarr.com Therefore, results are often compared across several functions or validated with more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, which can provide a more refined estimation of the binding free energy. tandfonline.com
Table 1: Representative Scoring Function Output for a Hypothetical Benzothiazole-Protein Complex
| Scoring Function Term | Energy Contribution (kcal/mol) | Description |
| MolDock Score | -110.50 | An overall binding score indicating a potentially strong interaction. wjarr.com |
| Rerank Score | -95.25 | A refined score often used for better correlation with experimental affinities. |
| H-Bond Energy | -4.80 | Contribution from hydrogen bonding interactions. |
| Internal Energy | 5.20 | The internal energy of the ligand in its bound conformation. |
| Interaction Energy | -115.70 | The sum of intermolecular interactions between the ligand and protein. |
Note: The data in this table is illustrative and based on typical values reported for benzothiazole derivatives in molecular docking studies. wjarr.com It does not represent experimental data for this compound.
Prediction of Molecular Descriptors for Structure-Property Correlations
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its biological activity or physical properties.
Calculation of Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. uomustansiriyah.edu.iqmdpi.com It is a valuable predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, particularly oral bioavailability and blood-brain barrier penetration. uomustansiriyah.edu.iqrsc.org
Molecules with a TPSA of less than 140 Ų are generally predicted to have good cell permeability. mdpi.comnih.gov For this compound, the TPSA is calculated based on the contributions of the nitrogen and sulfur atoms in the benzothiazole ring. The presence of these heteroatoms gives the molecule a degree of polarity. Computational tools and online servers can readily calculate the TPSA for this compound. Based on its structure, the TPSA is expected to be relatively low, suggesting good membrane permeability.
Theoretical Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical measure of a molecule's hydrophobicity. It influences a drug's solubility, absorption, membrane permeability, and metabolic stability. scirp.orgscirp.org
Theoretical LogP values can be calculated using various computational methods, such as those based on atomic contributions or fragment-based approaches. For this compound, the presence of the nonpolar benzene ring and the methyl group, along with the large, hydrophobic bromine atom, would contribute to a higher LogP value, indicating a lipophilic character. scirp.orgmdpi.com This is a common feature among many benzothiazole derivatives. scirp.org
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 228.12 g/mol | Within the typical range for small molecule drugs. |
| TPSA | ~25-35 Ų | Suggests good cell membrane permeability. mdpi.comnih.gov |
| XlogP | ~3.4 | Indicates a significant degree of lipophilicity. uni.lu |
| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. nih.gov |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | Can accept one hydrogen bond. nih.gov |
Note: The values in this table are predicted using computational algorithms (e.g., XlogP). uni.lu The TPSA value is an estimate based on similar benzothiazole structures.
Aromaticity Analysis of the Benzothiazole Ring System
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. Computational methods provide quantitative measures to assess the degree of aromaticity in different ring systems.
Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculation
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. nih.govmdpi.com A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system.
Nucleus-Independent Chemical Shift (NICS) Analysis
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. github.ioacs.org It is calculated by placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of a ring or above the ring plane. nih.govgithub.io A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. A more negative value generally signifies a higher degree of aromaticity.
In studies of related benzothiazole compounds, NICS calculations corroborate the findings from HOMA analysis. nih.goviucr.org The benzene ring typically shows a more negative NICS value (e.g., -9.61 ppm at the ring center) compared to the thiazole ring (e.g., -7.71 ppm). nih.goviucr.org This confirms the higher aromatic character of the six-membered carbocyclic ring over the five-membered heterocyclic ring within the benzothiazole core.
Table 3: Comparative Aromaticity Indices for Benzothiazole Rings
| Ring System | HOMA Index (Typical) | NICS(0) (ppm, Typical) | Aromatic Character |
| Benzene Ring | 0.95 nih.goviucr.org | -9.61 nih.goviucr.org | Highly Aromatic |
| Thiazole Ring | 0.69 nih.goviucr.org | -7.71 nih.goviucr.org | Moderately Aromatic |
| Benzothiazole (Overall) | 0.82 nih.goviucr.org | - | Aromatic |
Note: The data is based on published values for 6-bromo-2-methylsulfanyl-1,3-benzothiazole, a structurally similar compound, and is representative of the expected values for the benzothiazole scaffold. nih.goviucr.org
In Vitro Biological Activities and Mechanistic Investigations of 6 Bromo 3 Methyl 1,2 Benzothiazole Derivatives
Antimicrobial Research Applications
Derivatives of 6-bromo-3-methyl-1,2-benzothiazole have demonstrated significant potential in combating various pathogenic microorganisms. In vitro studies have been crucial in identifying their spectrum of activity and understanding the molecular targets they interact with.
In Vitro Evaluation of Antibacterial Potency Against Pathogenic Strains
The antibacterial efficacy of benzothiazole (B30560) derivatives has been extensively evaluated against a panel of both Gram-positive and Gram-negative pathogenic bacteria. These studies have revealed that structural modifications to the benzothiazole core can significantly influence their antibacterial potency. For instance, the introduction of different substituents at various positions on the benzothiazole ring has led to compounds with potent activity against clinically relevant strains.
Research has shown that certain benzothiazole derivatives exhibit minimum inhibitory concentrations (MICs) comparable or even superior to established antibiotics like ciprofloxacin (B1669076) and ampicillin. nih.govresearchgate.net For example, some derivatives have shown excellent activity against E. coli and P. aeruginosa, with MIC values as low as 3.1 µg/mL. nih.gov Similarly, other derivatives have displayed potent action against S. aureus and Salmonella typhi. nih.gov The antibacterial activity of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase. researchgate.netmdpi.com
Interactive Table: In Vitro Antibacterial Activity of Benzothiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isatin-benzothiazole hybrid | E. coli | 3.1 | nih.gov |
| Isatin-benzothiazole hybrid | P. aeruginosa | 6.2 | nih.gov |
| Sulfonamide-benzothiazole | P. aeruginosa | 3.1-6.2 | nih.gov |
| Sulfonamide-benzothiazole | S. aureus | 3.1-6.2 | nih.gov |
| Sulfonamide-benzothiazole | E. coli | 3.1-6.2 | nih.gov |
| Pyrazole-thiazole hybrid | B. subtilis | 1.9 | nih.gov |
| Thiazolidinone derivative | P. aeruginosa | 0.09-0.18 (mg/mL) | nih.gov |
| Thiazolidinone derivative | E. coli | 0.09-0.18 (mg/mL) | nih.gov |
| Heteroaryl derivative 2j | E. coli | 0.23 (mg/mL) | mdpi.com |
| Heteroaryl derivative 2b | S. typhimurium | 0.23 (mg/mL) | mdpi.com |
| Heteroaryl derivative 2e | S. typhimurium | 0.23 (mg/mL) | mdpi.com |
| Benzothiazole derivative 3 | E. coli | 25-100 | mdpi.com |
In Vitro Studies of Antifungal Efficacy
In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity against a range of pathogenic fungi, most notably Candida albicans. scitechjournals.comnih.gov These studies have shown that specific substitutions on the benzothiazole ring can lead to potent antifungal effects. scitechjournals.com For example, certain C-6 methyl-substituted benzothiazole derivatives have demonstrated significant inhibitory activity against C. albicans. scitechjournals.com
The mechanism of antifungal action is believed to involve the inhibition of key fungal enzymes, such as N-myristoyltransferase (NMT), which is essential for fungal viability. rsc.org Some benzothiazole derivatives have shown a broad spectrum of antifungal activity, inhibiting the growth of various fungal pathogens, including systemic fungi and dermatophytes. rsc.org
Interactive Table: In Vitro Antifungal Activity of Benzothiazole Derivatives
| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| C-6 methyl derivative D-02 | C. albicans | Potent | scitechjournals.com |
| C-6 methyl derivative D-08 | C. albicans | Potent | scitechjournals.com |
| NMT inhibitor 6m | Cryptococcus neoformans | > Fluconazole | rsc.org |
| NMT inhibitor 6m | Candida glabrata | > Fluconazole | rsc.org |
| Heteroaryl derivative 2d | T. viride | 0.06 (mg/mL) | mdpi.com |
| Benzothiazole derivative 3 | C. albicans | Moderate | mdpi.com |
Mechanistic Research on Anti-tubercular Action (e.g., DprE1 enzyme inhibition)
A significant area of research has focused on the anti-tubercular potential of benzothiazole derivatives, particularly their ability to inhibit the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. nih.govresearchgate.netnih.gov DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-tubercular drugs. nih.govpnrjournal.com
Studies have shown that certain benzothiazole derivatives are potent inhibitors of DprE1, leading to the disruption of cell wall synthesis and subsequent mycobacterial death. nih.govnih.gov Molecular docking studies have provided insights into the binding interactions between these derivatives and the active site of DprE1, aiding in the rational design of more potent inhibitors. nih.govresearchgate.net Some benzothiazole-pyrimidine hybrids have demonstrated high activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov Another potential mechanism of action for some derivatives is the inhibition of Mycobacterium tuberculosis shikimate kinase (Mtb-SK), an enzyme essential for the biosynthesis of aromatic amino acids. acs.orgresearchgate.net
Anticancer Research Investigations
The cytotoxic effects of this compound derivatives against various human cancer cell lines have been a major focus of in vitro research. These studies aim to identify compounds with potent and selective anticancer activity and to elucidate the underlying molecular mechanisms.
In Vitro Cytotoxicity Profiling Against Specific Human Cancer Cell Lines
A multitude of studies have evaluated the in vitro cytotoxicity of benzothiazole derivatives against a wide array of human cancer cell lines, including those from breast, colon, lung, liver, and cervical cancers. scispace.comresearchgate.nettandfonline.comacgpubs.orgnih.gov These screening assays have identified several derivatives with significant cytotoxic activity, often with IC50 values in the low micromolar range. acgpubs.orgnih.gov
For example, certain 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids have shown good cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines. acgpubs.org Other studies have highlighted the potent activity of naphthalimide-benzothiazole derivatives against colon and lung cancer cell lines. nih.gov The substitution pattern on the benzothiazole and associated aromatic rings has been shown to be a critical determinant of cytotoxic potency. scispace.comnih.gov
Interactive Table: In Vitro Cytotoxicity of Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-bromobenzo[d]thiazol-2(3H)-one-triazole hybrid | MCF-7 | Good cytotoxicity | acgpubs.org |
| 6-bromobenzo[d]thiazol-2(3H)-one-triazole hybrid | HeLa | Good cytotoxicity | acgpubs.org |
| Naphthalimide-benzothiazole 4a | Colon | 3.715 | nih.gov |
| Naphthalimide-benzothiazole 4b | Colon | 3.467 | nih.gov |
| Naphthalimide-benzothiazole 4a | Lung | 4.074 | nih.gov |
| Naphthalimide-benzothiazole 4b | Lung | 3.890 | nih.gov |
| Benzothiazole-piperazine 1d | HUH-7 (Liver) | Highly cytotoxic | researchgate.nettandfonline.com |
| Benzothiazole-piperazine 1d | MCF-7 (Breast) | Highly cytotoxic | researchgate.nettandfonline.com |
| Benzothiazole-piperazine 1d | HCT-116 (Colon) | Highly cytotoxic | researchgate.nettandfonline.com |
Elucidation of Cellular Mechanisms of Action (e.g., interference with cell viability, signaling pathways)
Beyond simply identifying cytotoxic compounds, research has delved into the cellular mechanisms by which these benzothiazole derivatives exert their anticancer effects. A common mechanism observed is the induction of apoptosis, or programmed cell death, in cancer cells. frontiersin.orgresearchgate.net This is often mediated through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of caspase cascades. frontiersin.orgresearchgate.net
Furthermore, some benzothiazole derivatives have been shown to interfere with cell cycle progression, causing arrest at specific phases, such as the G2/M or sub-G1 phase. researchgate.nettandfonline.com Other proposed mechanisms of action include the inhibition of protein kinases that are crucial for tumor growth and survival, and the intercalation of the benzothiazole moiety into DNA, leading to the inhibition of DNA topoisomerase II. nih.govwjahr.com These findings highlight the multifaceted ways in which these compounds can disrupt cancer cell viability and proliferation. wjahr.comnih.gov
Immunomodulatory Research
The capacity of this compound derivatives to modulate the immune system has been explored through various in vitro assays, assessing their effects on different immune cells and pathways.
Certain derivatives of 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole have demonstrated significant immunosuppressive properties. In one study, a series of compounds were evaluated for their effects on macrophages and T-lymphocytes. nih.govresearchgate.net The compounds 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone (compound 2), its bromoacetyl precursor (compound 5), and a related thiazole (B1198619) derivative (compound 7a) were identified as potent immunosuppressors against both cell types. nih.govresearchgate.net
Similarly, a broader study on benzothiazole analogs highlighted several compounds with potent inhibitory effects on phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs). nih.govbohrium.com Eight compounds from this series showed significant inhibitory activity with IC50 values ranging from 3.7 to 11.9 μM. nih.govbohrium.com Specifically, some of these compounds were also found to be potent inhibitors of Interleukin-2 (IL-2) production in PHA/PMA-stimulated PBMCs, with IC50 values between <4.0 and 12.8 μM. nih.gov For instance, one derivative (compound 4) displayed selective inhibitory activity on IL-2 and T-cell proliferation, while others (compounds 8 and 18) exerted non-selective inhibition on both IL-2 and the Th-2 cytokine, Interleukin-4 (IL-4). nih.gov This suggests interference with pathways leading to the humoral immune response. nih.gov
| Compound | Target Cells/Assay | Observed Effect | IC50 Value (μM) | Source |
|---|---|---|---|---|
| Compound 2, 5, 7a | Macrophages and T-lymphocytes | Potent immunosuppression | Not specified | nih.govresearchgate.net |
| Compounds 2, 4, 5, 8-10, 12, 18 | PHA-activated PBMCs | Potent inhibitory activity | 3.7 - 11.9 | nih.govbohrium.com |
| Compounds 2, 4, 8, 18 | IL-2 production in PBMCs | Potent inhibitory activity | <4.0 - 12.8 | nih.gov |
| Compound 4 | IL-2 and T-cell proliferation | Selective inhibition | Not specified | nih.gov |
In contrast to the immunosuppressive effects, other derivatives from the same 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole series were found to act as immunostimulators. nih.govresearchgate.net Specifically, compounds identified as 7b, 11b, and 14 were reported to be potent immunostimulators for both macrophages and T-lymphocytes in vitro. nih.govresearchgate.net This dual activity within a single class of compounds highlights the significant impact of specific structural modifications on the resulting biological function.
The anti-inflammatory potential of these derivatives has been evaluated by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govnih.govresearchgate.net
In studies involving 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, compounds 2 and 14 emerged as the most significant inhibitors of LPS-stimulated NO generation. nih.govresearchgate.net Further research on a range of benzothiazole analogs also identified potent NO inhibitors. nih.gov At a concentration of 25 μg/mL, compounds 4, 8, 9, and 18 were found to inhibit LPS-induced nitrites in J774 murine macrophages by 56%, 91%, 58%, and 78%, respectively. nih.gov
Another study focused on 2-amino-6-bromobenzothiazole (B93375) and its derivatives demonstrated significant NO scavenging activity. mdpi.com The parent compound, 2-amino-6-bromobenzothiazole, showed an IC50 value of 57.8 μg/mL. mdpi.com Its derivatives also exhibited notable activity, with IC50 values of 68.3 μg/mL and 38.9 μg/mL for compounds 3a and 3c, respectively. mdpi.com N-(6-bromobenzo[d]thiazol-2-yl) acetamide (B32628) also showed good activity with an IC50 of 46.5 μg/mL. mdpi.com
| Compound | Cell Line/Assay | Inhibition (%) at 25 μg/mL | IC50 (μg/mL) | Source |
|---|---|---|---|---|
| Compound 2 | LPS-stimulated macrophages | Significant inhibition | Not specified | nih.govresearchgate.net |
| Compound 14 | LPS-stimulated macrophages | Significant inhibition | Not specified | nih.govresearchgate.net |
| Compound 4 | LPS-stimulated J774 macrophages | 56% | Not specified | nih.gov |
| Compound 8 | LPS-stimulated J774 macrophages | 91% | Not specified | nih.gov |
| Compound 9 | LPS-stimulated J774 macrophages | 58% | Not specified | nih.gov |
| Compound 18 | LPS-stimulated J774 macrophages | 78% | Not specified | nih.gov |
| 2-amino-6-bromobenzothiazole | NO Scavenging Assay | Not applicable | 57.8 | mdpi.com |
| N-(6-bromobenzo[d]thiazol-2-yl) acetamide | NO Scavenging Assay | Not applicable | 46.5 | mdpi.com |
Antioxidant Research
The antioxidant potential of this compound derivatives has been primarily assessed through their ability to scavenge free radicals in vitro.
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate antioxidant activity. mdpi.com Several studies have reported on the DPPH scavenging potential of this compound derivatives, though the activity is often described as modest.
Research on 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives found that compounds 5, 7a, and 7b exhibited weak radical scavenging activity against DPPH radicals. nih.govresearchgate.net Similarly, another investigation showed that ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate (compound 2) and its corresponding acid hydrazide (compound 4) also possessed weak radical scavenging activity in the DPPH assay. researchgate.net
| Compound | Observed Activity | IC50 Value (μg/mL) | Source |
|---|---|---|---|
| Compounds 5, 7a, 7b (thiazolo[3,2-a]benzimidazole series) | Weak | Not specified | nih.govresearchgate.net |
| Compounds 2, 4 (thiazolo[3,2-a]benzimidazole series) | Weak | Not specified | researchgate.net |
| o-Vanilidine-2-amino-6-bromo benzothiazole | Active | 248.82 | wisdomlib.org |
Other Mechanistic Biological Investigations
Beyond immunomodulatory and antioxidant effects, some derivatives have been investigated for other biological activities, such as cytotoxicity against cancer cell lines. Research has shown that certain 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives that act as potent immunosuppressors also exhibit strong cytotoxic effects. nih.govresearchgate.net Specifically, compounds 2, 5, and 7a displayed strong cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells. nih.govresearchgate.net Another study found that compounds 2, 4, and 9a had strong cytotoxicity against both colon (HCT-116) and hepatocellular (Hep-G2) carcinoma cells. researchgate.net
Enzyme Inhibition Studies (excluding human-derived data)
Research into the enzyme inhibitory potential of 6-bromobenzothiazole (B1273717) derivatives has identified significant activity against urease. A study focused on 2-amino-6-arylbenzothiazoles highlighted the potent inhibitory effects of these compounds. The starting material for the synthesis of many of these derivatives was 2-amino-6-bromobenzothiazole.
The investigation revealed that 2-amino-6-bromobenzothiazole itself is a highly effective urease inhibitor. mdpi.com In this study, it demonstrated a 95% inhibition of urease activity at a concentration of 50 µg/mL, with an IC50 value of 28.4 µg/mL. mdpi.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Further derivatization of the 2-amino-6-bromobenzothiazole structure led to compounds with even greater potency. For instance, the synthesis of 6-phenylbenzo[d]thiazole-2-amine, a derivative, resulted in a compound with an IC50 value of 26.35 µg/mL for urease inhibition. mdpi.com Another derivative, N-(6-bromobenzo[d]thiazol-2-yl)acetamide, also showed substantial urease inhibition, with 89% inhibition at 50 µg/mL and an IC50 of 30.5 µg/mL. mdpi.com Generally, the presence of electron-donating groups on these derivatives was found to enhance their anti-urease activity. mdpi.com
Table 1: Urease Inhibition by 6-Bromobenzothiazole Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
|---|---|---|---|
| 2-amino-6-bromobenzothiazole | 50 | 95 ± 0.005 | 28.4 |
| 6-p-tolylbenzo[d]thiazol-2-amine | 50 | 90.49 ± 0.002 | 27.27 |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | 50 | 89 ± 0.009 | 30.5 |
| 6-phenylbenzo[d]thiazole-2-amine | - | - | 26.35 |
Data sourced from Molecules 2013, 18(8), 8845-8857. mdpi.com
Plant Growth Regulation Studies and Phytochemical Interactions
The influence of 6-bromobenzothiazole derivatives on plant growth has been a subject of scientific inquiry, revealing their potential as plant growth regulators. Benzothiazole derivatives, in general, are recognized for their stimulating effects on plant growth. mdpi.comresearchgate.net
A study involving 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones, which are derivatives of 6-bromobenzothiazole, demonstrated their efficacy in promoting the growth of wheat (Triticum aestivum). mdpi.com When tested at a concentration of 10⁻⁵ mol/dm³, these bromo derivatives exhibited an average stimulating activity of 25.4% compared to the control group. mdpi.com This stimulation was observed in the growth of the wheat coleoptile, which is the protective sheath covering the emerging shoot.
The specific activity varied with the nature of the alkoxycarbonylmethyl group attached at the 3-position of the benzothiazolone ring. For example, 3-methoxycarbonylmethyl-6-bromo-2-benzothiazolone showed a 28.0% stimulation, while the 3-ethoxycarbonylmethyl and 3-propyloxycarbonylmethyl analogues resulted in 24.5% and 23.6% stimulation, respectively. mdpi.com These findings underscore the potential of 6-bromobenzothiazole derivatives in agricultural applications as agents to enhance crop growth. mdpi.comhpu2.edu.vnresearchgate.net
Table 2: Plant Growth Regulation Activity of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolone Derivatives on Triticum aestivum L.
| Compound | Coleoptile Length (mm) | Stimulation (%) |
|---|---|---|
| Control | 12.5 | 0.0 |
| 3-Methoxycarbonylmethyl-6-bromo-2-benzothiazolone | 16.0 | 28.0 |
| 3-Ethoxycarbonylmethyl-6-bromo-2-benzothiazolone | 15.6 | 24.5 |
| 3-Propyloxycarbonylmethyl-6-bromo-2-benzothiazolone | 15.5 | 23.6 |
Data represents the effect at a concentration of 10⁻⁵ mol/dm³. Sourced from Molecules 1999, 4(1), 48. mdpi.com
Structure Activity Relationship Sar Studies and Ligand Design Principles
Correlating Structural Modifications with Modulated Biological Activities
The biological profile of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. rjptonline.org Research indicates that positions 2 and 6 are particularly sensitive to modifications, which can significantly influence the resulting biological activities. researchgate.net
For derivatives of 6-bromo-benzothiazole, various structural modifications have been investigated to modulate their biological effects. For instance, the introduction of an alkoxycarbonylmethyl group at the 3-position of 6-bromo-2-benzothiazolones led to compounds with plant growth-stimulating activity. A study found that these bromo derivatives demonstrated an average stimulating activity of 25.4% on wheat compared to a control group. mdpi.com
In the realm of antimicrobial agents, modifications at the 2-position of the 6-bromo-benzothiazole scaffold have yielded promising results. The synthesis of urea (B33335) and thiourea (B124793) derivatives linked to the 2-amino-6-bromobenzothiazole (B93375) core has been a strategy to develop new antibacterial compounds. researchgate.net One study highlighted that the antimicrobial potency of certain benzothiazole derivatives could be attributed to the presence of both a bromo group and a methyl group on the dihydrobenzothiazole core. mdpi.com
The table below summarizes the biological activities of various 6-bromo-benzothiazole derivatives based on their structural modifications.
| Compound Name | Modification from Core Scaffold | Observed Biological Activity |
| 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones | Alkoxycarbonylmethyl group at N-3 and oxo group at C-2 | Plant growth stimulation mdpi.com |
| 1-Benzyl-3-(6-bromo-1,3-benzothiazol-2-yl)urea | Urea linkage with a benzyl (B1604629) group at C-2 | Antibacterial activity researchgate.net |
| (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene) derivatives | Iminothiazole structure with various substituents | Potential antimicrobial activity |
Identification of Key Pharmacophoric Features for Biological Potency
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 6-bromo-3-methyl-1,2-benzothiazole scaffold, several key pharmacophoric features contribute to its biological potency.
The Benzothiazole Nucleus: This planar, aromatic, and heterocyclic ring system serves as a crucial scaffold. Its ability to participate in π-π stacking, hydrophobic, and hydrogen bonding interactions is fundamental to its binding with various biological targets. researchgate.netrsc.org
The Methyl Group at Position 3: While less commonly discussed than substitutions at positions 2 and 6, the methyl group at position 3 can impact the steric and electronic properties of the thiazole (B1198619) ring, potentially influencing binding affinity and selectivity.
Substituents at Position 2: This position is a primary site for modification and is critical for determining the type and potency of biological activity. rjptonline.orgresearchgate.net For instance, the introduction of substituted phenyl groups at the 2-position has been linked to anti-inflammatory and anticancer properties in the broader benzothiazole class. rjptonline.org In the case of 6-bromo derivatives, linking urea or thiourea moieties at this position has been explored for antibacterial effects. researchgate.net
Computational studies, such as the analysis of molecular electrostatic potential, have been used to understand how charge distribution within these molecules correlates with their biological activity, further refining the understanding of their pharmacophoric features. mdpi.com
Rational Design Strategies for the Development of Targeted Benzothiazole Ligands
Rational drug design aims to create new medications based on a known biological target. For the benzothiazole scaffold, several strategies are employed to develop targeted ligands.
One prominent strategy is pharmacophore hybridization . This approach involves combining the benzothiazole scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced efficacy, improved binding, or a better toxicity profile. rsc.org For example, benzothiazole has been hybridized with 1,2,3-triazole and hydrazone/thiosemicarbazone linkers to create potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org The design of these hybrids is guided by the pharmacophoric features of known inhibitors that bind to the ATP-binding site of the target kinase. rsc.orgrsc.org
The development process often involves:
Identifying a lead compound: This could be a known benzothiazole derivative with some desired activity.
Analyzing its binding mode: Using techniques like X-ray crystallography or molecular docking to understand how it interacts with its target.
Designing new molecules: Modifying the lead compound by adding, removing, or replacing functional groups to improve interactions with the target, enhance pharmacokinetic properties, or reduce off-target effects. This can involve creating a series of analogues of this compound with systematic variations.
Synthesis and biological evaluation: The designed compounds are then synthesized and tested to determine if the modifications led to the desired improvements.
This iterative cycle of design, synthesis, and testing is a cornerstone of developing targeted therapies based on the benzothiazole scaffold. rsc.org
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization Research
Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry used to modify a lead compound to improve its properties or to discover novel chemical classes with similar biological activity. nih.govresearchgate.net
Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other characteristics like metabolic stability or synthetic accessibility. nih.gov For example, the 1,2,3-triazole ring is often used as a bioisostere for other functional groups due to its ability to participate in various non-covalent interactions like hydrogen bonding. rsc.orgresearchgate.net
Scaffold hopping is a more drastic form of this concept, where the core molecular framework (the scaffold) of a ligand is replaced by a structurally different scaffold, while maintaining the original orientation of the key binding groups. nih.govresearchgate.net This can lead to the discovery of new intellectual property and compounds with significantly different physicochemical profiles.
In the context of benzothiazole research, a naphthalenyl moiety in a compound was successfully replaced by a benzothiazolaminyl fragment in a virtual study, suggesting that the newly designed molecule could retain the potency of the original inhibitor. scispace.com This demonstrates the potential of using the benzothiazole ring system as a scaffold in hopping strategies. These methods allow medicinal chemists to explore new chemical spaces and escape the limitations of an existing chemical series, which is crucial for the successful optimization of lead compounds derived from scaffolds like this compound. nih.govscispace.com
Applications in Materials Science Research
Development of Organofluorescent and Luminescent Materials
Benzothiazole (B30560) moieties are well-known components of organofluorescent materials due to their rigid, planar structure and extended π-conjugation, which are conducive to strong fluorescence and luminescence. nih.gov These materials are of significant interest for applications such as organic light-emitting diodes (OLEDs). nih.gov The introduction of substituents, such as the bromo and methyl groups in 6-Bromo-3-methyl-1,2-benzothiazole, allows for the fine-tuning of the emission color and efficiency.
The development of novel benzothiazolyl-coumarin hybrids has also been explored for their potential as efficient emitting materials. nih.gov Furthermore, the incorporation of benzothiazole derivatives into larger molecular frameworks has led to materials with high two-photon absorption cross-sections, which are valuable for applications in bio-imaging and photodynamic therapy. acs.org
Below is a table summarizing the photophysical properties of some analogous benzothiazole derivatives, which can provide an indication of the expected characteristics of this compound.
| Compound/Derivative Class | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 2-(4-bromophenyl)benzothiazole (B34361) derivatives | ~330-340 | ~380-450 | Not specified | researchgate.netniscpr.res.in |
| Carbazole-cyanostilbenes with benzothiazole | ~385 | ~447-460 | 0.03-0.037 | rsc.org |
| Azo benzothiazole chromophores | ~397-426 | Blue emission | Not specified | researchgate.net |
| 2-Cyano-6-hydroxybenzothiazole (CBT) | 378 | Not specified | Not specified | google.com |
| 2-Amino-6-hydroxybenzothiazole (ABT) | 368 | Not specified | Not specified | google.com |
| 2'-(2-benzothiazole)-6-hydroxybenzothiazole (BBT) | 415 | Not specified | Not specified | google.com |
Integration into Polymer Matrices for Advanced Functional Materials
The incorporation of fluorescent molecules like benzothiazole derivatives into polymer matrices is a common strategy to create advanced functional materials with tailored optical and mechanical properties. These materials can be used in a variety of applications, including solid-state lighting, sensors, and optical data storage.
Benzothiazole-containing polymers have been synthesized for various purposes. For example, benzothiazole-based polymers have been investigated for their electrical conductivity properties. mdpi.com In the context of luminescent materials, doping benzothiazole derivatives into a polymer matrix, such as polymethyl methacrylate (B99206) (PMMA), is a viable method to fabricate light-emitting devices. This approach can prevent aggregation-caused quenching, which is often observed for fluorescent dyes in the solid state.
While direct studies on the integration of this compound into polymer matrices are not documented, research on similar compounds provides a strong basis for its potential in this area. For instance, benzothiazole-based fluorophores have been incorporated into polymer nanofibers for sensing applications. dntb.gov.ua The functionalization of polymers with benzothiazole disulfide groups has also been demonstrated for the creation of redox-responsive polymeric coatings. Although structurally different, this highlights the versatility of the benzothiazole scaffold in polymer chemistry.
The development of highly transparent benzothiazole-based copolymers with high refractive indices has been achieved through techniques like RAFT polymerization. These materials are promising for optical applications where high transparency and refractive index are required. The general synthetic accessibility of 2-substituted benzothiazoles further supports the feasibility of designing and preparing polymers containing the this compound unit. mdpi.comorganic-chemistry.org
Investigations into Photophysical Properties (e.g., absorption, emission) and Their Chemical Control
The photophysical properties of benzothiazole derivatives, such as their absorption and emission spectra, are dictated by their molecular structure. The position and electronic nature of substituents on the benzothiazole ring system can significantly alter these properties. The bromine atom in this compound is an electron-withdrawing group, which is expected to influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).
The solvent environment can also play a crucial role in the photophysical properties of benzothiazole derivatives, a phenomenon known as solvatochromism. lifescienceglobal.com This sensitivity to the polarity of the surrounding medium can be exploited in the design of chemical sensors.
The following table presents absorption and emission data for various substituted benzothiazole derivatives, illustrating the effect of different substituents on their photophysical properties.
| Substituent(s) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Key Observation | Reference |
| 5-Bromo on benzothiazole | No significant shift | No significant influence | Molar absorptivity decreased | beilstein-journals.orgnih.gov |
| Electron-pushing group at 6-position | Slight red-shift | Red-shifted blue emission | Tuning of emission | researchgate.net |
| Methyl group on donor side | Blue shift | Blue shift | Inhibition of ICT due to steric effects | acs.org |
| Various aryl groups at 2-position | ~330-340 | 380-450 | Strong fluorescence | researchgate.netniscpr.res.in |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Undiscovered Derivatives
The future of 6-Bromo-3-methyl-1,2-benzothiazole chemistry lies in the development and application of innovative synthetic strategies to generate a diverse library of undiscovered derivatives. While classical methods provide a solid foundation, emerging techniques offer pathways to novel chemical entities with potentially enhanced biological activities.
Key synthetic approaches for creating benzothiazole (B30560) derivatives include:
One-Pot Multi-Component Reactions: Techniques like the Biginelli reaction have been successfully used to create complex benzothiazolyl-pyrimidine-5-carboxamides in a single step. rsc.org Applying this strategy to this compound could rapidly generate a library of diverse derivatives for screening.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for creating hybrid molecules. This has been used to synthesize 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, demonstrating its utility in linking the benzothiazole core to other pharmacophores. acgpubs.org
Functionalization of the Benzene (B151609) Ring: The bromo-substituent at the 6-position is a versatile handle for cross-coupling reactions. Modern techniques, including photoredox catalysis, could be employed for C-H arylation or the introduction of other functional groups, significantly expanding the accessible chemical space. beilstein-journals.org
Derivatization at the Methyl Group: The 3-methyl group can be a site for further chemical modification. For instance, bromination of a methyl group on a related thiazolo[3,2-a]-benzimidazole core created a reactive intermediate for the synthesis of various substituted derivatives. researchgate.netnih.gov A similar strategy could be explored here.
Hybrid Pharmacophore Synthesis: A promising approach involves the covalent linking of the benzothiazole scaffold with other biologically active moieties. Isatin–benzothiazole analogs have been designed as potential anticancer agents, showcasing the power of this hybrid strategy. scispace.com
Table 1: Synthetic Strategies for Benzothiazole Derivative Generation
| Synthetic Strategy | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. | Rapid generation of a diverse library of derivatives for high-throughput screening. | rsc.org |
| Click Chemistry (CuAAC) | Efficiently linking molecular fragments, such as an azide (B81097) and an alkyne, using a copper catalyst. | Synthesis of hybrid molecules incorporating triazole rings or other pharmacophores. | acgpubs.orgrsc.org |
| Cross-Coupling Reactions | Using the existing bromo-substituent as a handle for Suzuki, Heck, or other coupling reactions to add complexity. | Introduction of aryl, alkyl, or other functional groups at the C6 position. | beilstein-journals.orgmdpi.com |
| Side-Chain Functionalization | Chemical modification of the methyl group to introduce new reactive sites or functional groups. | Creation of an intermediate for further derivatization at the C3 position. | researchgate.netnih.gov |
| S-Alkylation | Alkylation of a thiol group on the thiazole (B1198619) ring to attach other molecular fragments. | Used to link thiazole chalcones to coumarin (B35378) or benzofuran (B130515) moieties. frontiersin.org | frontiersin.org |
Advanced Mechanistic Characterization at the Molecular and Cellular Levels
While preliminary studies on related benzothiazoles have identified promising biological effects, a deeper, more precise understanding of how these compounds function at a molecular and cellular level is a critical future objective. Moving beyond initial screening requires sophisticated techniques to elucidate their mechanism of action.
Future research should focus on:
Target Deconvolution and Validation: For derivatives showing potent activity, identifying the specific protein target is paramount. Techniques such as thermal shift assays, affinity chromatography, and activity-based protein profiling can pinpoint molecular binding partners.
Structural Biology: Obtaining co-crystal structures of active derivatives bound to their protein targets via X-ray crystallography can provide atomic-level details of the interaction. nih.gov This information is invaluable for understanding the basis of activity and for guiding the rational design of more potent and selective inhibitors.
Enzyme Kinetics and Inhibition Studies: For compounds targeting enzymes like kinases (e.g., EGFR, PI3K), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, allosteric). rsc.orgmdpi.com
Cellular Pathway Analysis: Advanced cellular imaging and 'omics' technologies (genomics, proteomics, metabolomics) can map the downstream effects of compound treatment, revealing which signaling pathways are modulated. For instance, studies on related compounds have shown inhibition of nitric oxide (NO) generation in macrophages, suggesting an immunomodulatory role that warrants deeper investigation. researchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-synthesize-test cycle.
Key applications in the context of this compound include:
Predictive Modeling for Synthesis: ML models can be trained on reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing novel derivatives, saving time and resources. beilstein-journals.org
De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties (e.g., high affinity for a target, drug-like characteristics). Reaction-based de novo design specifically aims to generate structures that are synthetically accessible. whiterose.ac.uk
Virtual Screening and Property Prediction: ML algorithms can rapidly screen virtual libraries of tens of millions of potential derivatives, prioritizing a smaller, more manageable number for actual synthesis and testing. These models can predict a range of properties, from target binding affinity to ADME (absorption, distribution, metabolism, and excretion) characteristics.
Reaction Classification: ML can be used to classify chemical reactions, helping to organize and understand large collections of synthetic data and providing insights into the scope and limitations of different synthetic methods. whiterose.ac.uk
Discovery of New Biological Targets and Pathways for In Vitro Intervention
The broad spectrum of biological activities reported for the benzothiazole class suggests that derivatives of this compound could interact with a variety of biological targets. scispace.com A systematic effort to explore these interactions could uncover novel therapeutic applications.
Future research should expand upon the known activities of benzothiazoles to explore new frontiers:
Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines, including colon carcinoma and hepatocellular carcinoma. researchgate.netnih.gov Future work should involve screening against larger panels of cancer cells and identifying the specific molecular targets, which could include kinases like EGFR or PI3K, as seen with other benzothiazole hybrids. rsc.orgmdpi.com
Immunomodulation: Some related compounds act as potent immunosuppressors against macrophages and T-lymphocytes, while others are immunostimulators. nih.govresearchgate.net This dual activity suggests that derivatives could be developed for autoimmune diseases or as vaccine adjuvants.
Antimicrobial and Antiviral Applications: Benzothiazoles have a long history of investigation as antimicrobial agents. acgpubs.orgchalcogen.ro With the rise of antibiotic resistance, screening new derivatives against multi-drug resistant bacteria and fungi is a high priority. Investigating activity against viral targets is also a promising avenue. chalcogen.ro
Enzyme Inhibition: Beyond cancer-related kinases, derivatives should be screened against other enzyme classes. For example, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been identified as a target for anti-tubercular benzothiazole compounds. rsc.org
Table 2: Investigated Biological Activities of Benzothiazole Derivatives
| Biological Activity | Specific Target/Cell Line | Compound Class | Reference |
|---|---|---|---|
| Anticancer | EGFR, Breast (T47-D), Lung (A549), Colon (HCT-116) Cancer Cells | Benzothiazole-triazole-hydrazone hybrids | rsc.org |
| Anticancer | PI3K/mTOR | N-[6-(pyridin-3-yl)-BT-2-yl]-N′-(alkyl)ureas | mdpi.com |
| Immunomodulation | Macrophages, T-lymphocytes (inhibition of NO generation) | 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazoles | researchgate.netnih.gov |
| Antibacterial | MCF-7, HeLa cell lines | 6-bromobenzo[d]thiazol-2(3H)-one-triazole hybrids | acgpubs.org |
| Anti-tubercular | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Benzothiazolyl-pyrimidine-5-carboxamides | rsc.org |
| Plant Growth Regulation | Wheat (Triticum aestivum L) | 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones | mdpi.com |
Q & A
Q. What are the common synthetic routes for 6-Bromo-3-methyl-1,2-benzothiazole?
- Methodological Answer : A widely used approach involves bromination of a 3-methyl-1,2-benzothiazole precursor. For example, bromine or N-bromosuccinimide (NBS) can be employed in a halogenation reaction under controlled conditions (e.g., acetic acid as solvent at 60–80°C). Alternatively, electrosynthesis using sodium bromide as a bromine source offers a greener alternative, reducing reliance on toxic liquid bromine . Post-synthesis purification typically involves column chromatography (hexane:ethyl acetate gradients) or recrystallization.
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., methyl and bromine positions).
- X-ray Crystallography : Resolve bond angles and planarity of the benzothiazole ring; deviations in exocyclic angles (e.g., C–C–Br) may indicate steric or electronic effects .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS or HRMS).
Q. What biological activities are reported for this compound?
- Methodological Answer :
- Anticancer Activity : Evaluated against SW620 colon cancer and HepG2 hepatic carcinoma cell lines using MTT assays. IC values are compared to standard chemotherapeutics .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Staphylococcus aureus and Escherichia coli to determine MIC (minimum inhibitory concentration) .
- Neurological Applications : In vitro models (e.g., voltage-sensitive sodium channel blockade) for epilepsy or neurodegenerative diseases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents at the 6-bromo or 3-methyl positions (e.g., via Suzuki coupling or nucleophilic substitution).
- Pharmacophore Mapping : Use docking studies to identify interactions with biological targets (e.g., benzothiazole’s sulfur atom binding to enzyme active sites) .
- In Vivo Models : Assess pharmacokinetics (e.g., bioavailability in rodent models) and toxicity profiles (LD) .
Q. What green chemistry approaches are viable for synthesizing this compound?
- Methodological Answer :
- Electrosynthesis : Utilize sodium bromide in an electrochemical cell to generate bromine in situ, minimizing hazardous waste .
- Microwave-Assisted Synthesis : Reduce reaction times and energy consumption (e.g., 30 minutes vs. 6 hours under conventional heating) .
Q. How can computational methods predict the reactivity or bioactivity of derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- MD Simulations : Model interactions with biological targets (e.g., binding stability to β-amyloid plaques for Alzheimer’s research) .
- QSAR Models : Corrogate substituent electronic parameters (e.g., Hammett constants) with bioactivity data .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., SKRB-3 breast cancer cells) and protocols (e.g., 48-hour incubation) .
- Control Compounds : Compare with benchmarks (e.g., doxorubicin for cytotoxicity, zonisamide for antiseizure activity) .
- Meta-Analysis : Cross-reference data across peer-reviewed studies to identify outliers or assay-specific artifacts .
Experimental Design Considerations
Q. What controls are critical in cytotoxicity assays for derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
